molecular formula C10H10O2 B1275283 3-Allyl-4-hydroxybenzaldehyde CAS No. 41052-88-4

3-Allyl-4-hydroxybenzaldehyde

Cat. No. B1275283
CAS RN: 41052-88-4
M. Wt: 162.18 g/mol
InChI Key: HDZJQLIQQWIJBW-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxybenzaldehyde (3-AHBA) is a compound found in various plants, some of which are used in traditional medicines. It is a member of the allylbenzaldehydes family and has a molecular formula of C9H10O2. 3-AHBA has been studied for its various applications in scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Hydrolysis and Ionic Liquids

Research by Liu Chang-chun (2009) in the field of organic chemistry involves the hydrolysis of 3-bromo-4-hydroxybenzaldehyde in ionic liquid 1-allyl-3-methyl-imidazolium [Amim]Cl. The study explores the reaction conditions that optimize yield and purity. This research indicates potential applications of 3-Allyl-4-hydroxybenzaldehyde in hydrolysis reactions using ionic liquids, which may have industrial and laboratory applications (Liu Chang-chun, 2009).

Complex Formation in Coordination Chemistry

B. Ülküseven et al. (2008) have conducted studies on chelate structures using derivatives of 5-R-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazone with nickel and ruthenium, resulting in stable solid complexes. These findings are significant for coordination chemistry, suggesting potential applications of this compound in forming chelate complexes with metals, which can have implications in catalysis and material science (B. Ülküseven et al., 2008).

Synthesis of Organic Compounds

Research by Meng‐Yang Chang et al. (2012) on the synthesis of benzodioxepanes involves the use of 4-methoxy-3-hydroxybenzaldehyde. This study demonstrates the utility of this compound in organic synthesis, particularly in the formation of complex organic structures like benzodioxepanes, which may have applications in pharmaceuticals and material science (Meng‐Yang Chang et al., 2012).

Catalysis and Chemical Synthesis

Makoto Komiyama and Hidefumi Hirai (1986) explored the use of cyclodextrins as catalysts for synthesizing 4-hydroxybenzaldehydes, among other compounds. This research highlights the role of this compound in catalysis and selective chemical synthesis, with implications for industrial chemistry and green chemistry (Makoto Komiyama and Hidefumi Hirai, 1986).

Biochemical Sensor Development

A 2018 study by M. M. Patil et al. described the synthesis of a novel chemosensor using 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This sensor selectively detects zinc(II) ions, demonstrating potential applications of this compound in the development of biochemical sensors, particularly in medical diagnostics and environmental monitoring (M. M. Patil et al., 2018).

Safety and Hazards

The compound is classified as a potential eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

Biochemical Analysis

Biochemical Properties

3-Allyl-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are involved in cellular antioxidation processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation, which can lead to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential chemosensitizing agent in combination with conventional antifungal drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in antioxidation. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to increased oxidative stress within cells . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its antifungal properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at low doses, it can effectively reduce gastric volume and ulcer index in rats . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to changes in cellular redox states and contribute to its antifungal properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy

properties

IUPAC Name

4-hydroxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZJQLIQQWIJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406059
Record name 3-Allyl-4-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41052-88-4
Record name 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde
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Record name 3-Allyl-4-hydroxybenzaldehyde
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Record name 41052-88-4
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Synthesis routes and methods I

Procedure details

Two equivalents of potassium carbonate are added slowly with stirring to a solution of 4-hydroxybenzaldehyde in acetone. A solution of allyl bromide (1.1 equivalent) in acetone is added and the mixture is refluxed for two hours, filtered to remove inorganic salts and volatiles stripped under reduced pressure. The resulting 4-allyloxybenzaldehyde is then heated for six hours at 220° C. to yield the rearrangement product, 3-allyl-4-hydroxybenzaldehyde. One equivalent of 3-allyl-4-hydroxybenzaldehyde is dissolved in acetone and two equivalents of potassium carbonate are added slowly with stirring followed by a solution of 1.1 equivalents of methyl iodide in acetone. This mixture is refluxed for several hours, filtered and stripped to yield 3-allyl-4-methoxybenzaldehyde.
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Synthesis routes and methods II

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The starting 3-allyl 4-hydroxybenzaldehyde was prepared from 4-hydroxybenzaldehyde using the method described in Example 1 for the preparation of 4-acetamido-2-allylphenol.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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